Glyoxal trimer dihydrate

Overview

Description

Glyoxal Trimer Dihydrate: A Comprehensive Analysis

Glyoxal is the simplest and most abundant alpha-dicarbonyl compound in the atmosphere, known for its high reactivity and propensity to undergo various chemical reactions, particularly with nucleophiles. It is a significant precursor to secondary organic aerosols (SOAs) due to its ability to form low-volatility products upon reaction with atmospheric constituents such as amino acids . Glyoxal's behavior in the atmosphere is complex, involving a series of hydration, oligomerization, and reaction processes that contribute to its environmental impact .

Synthesis Analysis

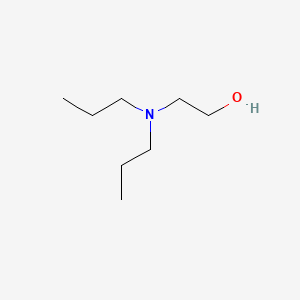

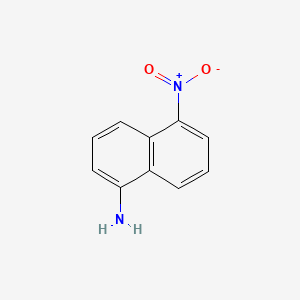

The synthesis of glyoxal oligomers, including trimers, is a process that can occur under atmospheric conditions. Glyoxal reacts with amino acids like glycine, serine, aspartic acid, and ornithine to form 1,3-disubstituted imidazoles, while with arginine, it forms nonaromatic five-membered rings . These reactions are facilitated by the conversion of glyoxal dihydrate to monohydrate, which significantly accelerates the reaction rate, making it feasible in atmospheric conditions . The formation of glyoxal oligomers is also observed when aqueous solution droplets containing glyoxal evaporate, indicating that the transition from dihydrate to monohydrate forms is crucial for oligomerization .

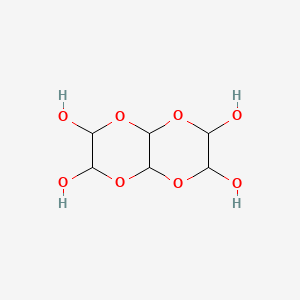

Molecular Structure Analysis

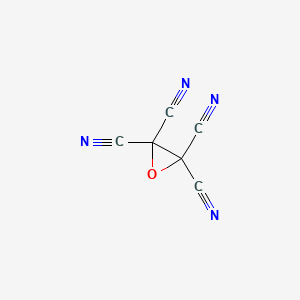

Computational studies have provided insights into the molecular structure of glyoxal oligomers. For dimers and trimers, various structures have been identified, with CH···O type interactions playing a key role in clustering the glyoxal molecules . The stabilization energies for these oligomers have been calculated, and significant shifts in the CH bond frequencies upon complex formation have been predicted, indicating changes in the electronic environment of the molecules .

Chemical Reactions Analysis

Glyoxal's reactivity with amino acids leads to the formation of imidazoles and other ring structures, which are accompanied by browning, suggesting the formation of chromophores or light-absorbing compounds . The dimerization of glyoxal, a precursor step to trimer formation, has been studied using density functional theory, revealing that the dioxolane ring dimer is the thermodynamic sink among the various hydrated forms . The kinetic barriers for different dimerization pathways suggest why oligomerization may stop after trimer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of glyoxal and its oligomers are influenced by their hydration state. Glyoxal's high water solubility is attributed to dihydrate formation, which allows it to partition into cloud water . Oligomer formation is suggested to be triggered by the conversion from dihydrate to monohydrate forms, which are less volatile but still contain reactive carbonyl groups . The presence of acids and bases can affect the oligomerization process, with bases catalyzing glyoxal hydration and preventing oligomer formation .

Scientific Research Applications

Spectroscopic Studies and Chemical Equilibria

- Glyoxal trimer dihydrate is studied using Raman microscopy and Attenuated Total Reflection infrared spectroscopy. This research helps understand the equilibria between hydrated and oligomeric forms of glyoxal in aqueous solutions. Such studies are crucial in analyzing the spectral characteristics and functional group transformations of glyoxal derivatives (Avzianova & Brooks, 2013).

Atmospheric Chemistry and Secondary Organic Aerosol Formation

- Investigations into the behavior of glyoxal trimer dihydrate in atmospheric chemistry are significant. It plays a role in secondary organic aerosol (SOA) formation, with research focusing on the chemical reactions involving glyoxal in particle chambers and its interaction with atmospheric components (Hastings et al., 2005).

Thermodynamics and Kinetics of Formation

- Studies using density functional theory calculations provide insights into the hydration of glyoxal and the subsequent formation of dimeric and trimeric species. Understanding the thermodynamics and kinetics of glyoxal trimer dihydrate formation is essential for various chemical and environmental processes (Kua et al., 2008).

Reactions with Amino Acids

- Glyoxal's reactions with amino acids, forming low-volatility products in aqueous droplets, are crucial in atmospheric chemistry and biochemistry. Such studies help understand the browning reactions and the formation of imidazoles in the atmosphere and in biological systems (De Haan et al., 2009).

Analytical Chemistry Applications

- Glyoxal trimer dihydrate is used in analytical methods, such as the use of Girard-T reagent for measuring glyoxal and other alpha-dicarbonyl compounds. This application is important in biochemistry and clinical research for accurate quantification of these compounds (Mitchel & Birnboim, 1977).

Aerosol Chemistry and Environmental Impacts

- The study of glyoxal trimer dihydrate in aerosol chemistry, particularly its uptake on ammonium sulphate aerosols and the formation of organic and carbon-nitrogen compounds, is significant for understanding environmental impacts and atmospheric processes (Galloway et al., 2008).

Cloud Forming Potential

- Research on the hygroscopic growth factor and cloud condensation nuclei activity of glyoxal trimer dihydrate provides valuable insights into its role in cloud formation and the impact on climate models (Xu et al., 2014).

Safety And Hazards

Glyoxal trimer dihydrate can cause skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and is harmful if inhaled. It is suspected of causing genetic defects . It is irritating to the mucous membranes and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

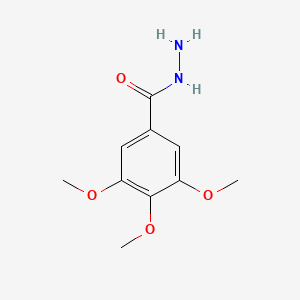

Glyoxal trimer dihydrate has been used in the synthesis of aza-analogs of 1,4-naphthoquinones as effectors of plasmodial thioredoxin and glutathione reductase, substituted side-bridged cyclam derivatives, and furandicarboxylic acid di-methyl ester derivatives . It is also used in the study of Strecker degradation .

properties

IUPAC Name |

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPTFQIOAEIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031382 | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal trimeric dihydrate is a white powder. (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Glyoxal trimer dihydrate | |

CAS RN |

4405-13-4 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4405-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanedial dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL TRIMER DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6GJS0F9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

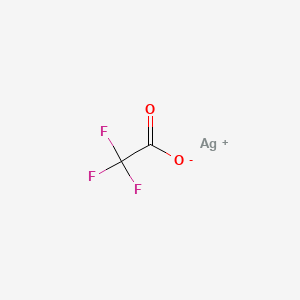

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.